![molecular formula C16H17N3O3S B4843469 1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide](/img/structure/B4843469.png)
1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide, also known as MTIP, is a compound that has gained attention in scientific research for its potential therapeutic applications. MTIP is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. In
Wirkmechanismus
1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical dopamine pathways. By blocking the activation of this receptor, 1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide can modulate dopamine release and reduce the rewarding effects of drugs of abuse. 1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide has also been shown to modulate glutamate release in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. 1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide has also been shown to improve cognitive deficits in animal models of schizophrenia and Parkinson's disease. In addition, 1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide has been shown to modulate the activity of various neurotransmitters, such as dopamine and glutamate, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more specific modulation of dopamine release compared to non-selective dopamine receptor antagonists. However, one limitation of using 1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide is its potential off-target effects, as it may also bind to other receptors in addition to the dopamine D3 receptor.
Zukünftige Richtungen
There are several future directions for 1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide research, including:
1. Further investigation of 1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide's potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety.
2. Development of more selective and potent 1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide analogues for improved therapeutic efficacy.
3. Investigation of the long-term effects of 1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide treatment on brain function and behavior.
4. Exploration of the potential use of 1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide in combination with other drugs for improved therapeutic outcomes.
5. Investigation of the potential use of 1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide in human clinical trials for addiction and other disorders.
In conclusion, 1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide is a promising compound for the treatment of addiction, schizophrenia, and Parkinson's disease. Its selectivity for the dopamine D3 receptor makes it a promising candidate for modulation of dopamine release and reduction of drug-seeking behavior. Further research is needed to fully understand the potential therapeutic applications of 1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide and to develop more selective and potent analogues for improved efficacy.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as drug addiction, schizophrenia, and Parkinson's disease. 1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide's selectivity for the dopamine D3 receptor makes it a promising candidate for the treatment of addiction, as this receptor is involved in the reward and reinforcement pathways that are dysregulated in addiction. 1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide has also been shown to improve cognitive deficits in animal models of schizophrenia and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10-3-4-13(22-2)12(7-10)19-9-11(8-14(19)20)15(21)18-16-17-5-6-23-16/h3-7,11H,8-9H2,1-2H3,(H,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKADSMGAVXMNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxy-5-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.